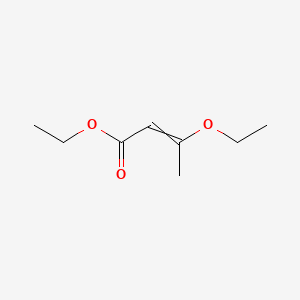
Ethyl 3-ethoxybut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-ethoxybut-2-enoate is an organic compound with the molecular formula C₈H₁₄O₃ and a molecular weight of 158.1950 g/mol . It is also known by other names such as ethyl 3-ethoxy-2-butenoate, ethyl 3-ethoxycrotonate, and ethyl β-ethoxy-crotonate . This compound is characterized by its ester functional group and a double bond in its structure, making it a versatile molecule in organic synthesis.
Preparation Methods
The synthesis of Ethyl 3-ethoxybut-2-enoate can be achieved through various methods. One common synthetic route involves the esterification of 3-ethoxy-2-butenoic acid with ethanol in the presence of an acid catalyst . The reaction conditions typically include refluxing the mixture to drive the reaction to completion. Industrial production methods may involve continuous flow processes to optimize yield and purity.
Chemical Reactions Analysis
Allylic Bromination
Ethyl 3-ethoxybut-2-enoate undergoes allylic bromination using N-bromosuccinimide (NBS) under thermal conditions. This reaction introduces a bromine atom at the C4 position, yielding ethyl 4-bromo-3-ethoxybut-2-enoate .
Nucleophilic Substitution with Phenols
The brominated derivative reacts with phenols or naphthols in the presence of potassium carbonate to form aryloxy-substituted esters.
-
Example : Reaction with 4-nitrophenol in acetone under reflux produces ethyl 3-ethoxy-4-(4-nitrophenoxy)but-2-enoate .
Hydrolysis
The ester undergoes hydrolysis under acidic or enzymatic conditions to yield 3-ethoxybut-2-enoic acid and ethanol.
Formation of Pyrrol-2-ones
Reaction with hydroxylamine derivatives leads to pyrrol-2-one structures through cyclocondensation.
Table 1: Substitution Reactions
Table 2: Cyclization Products
Key Mechanistic Insights
-
Bromination : Proceeds via a radical mechanism at the allylic position .
-
Cyclization : Involves nucleophilic attack followed by intramolecular dehydration .
This compound’s reactivity profile underscores its utility in constructing complex heterocycles and functionalized esters, critical in pharmaceutical and materials chemistry .
Scientific Research Applications
Ethyl 3-ethoxybut-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme-catalyzed reactions involving esters.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of flavors, fragrances, and other fine chemicals.
Mechanism of Action
The mechanism by which Ethyl 3-ethoxybut-2-enoate exerts its effects involves its reactivity as an ester. The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol. This hydrolysis can be catalyzed by acids or bases, and the reaction proceeds through a nucleophilic acyl substitution mechanism . The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Ethyl 3-ethoxybut-2-enoate can be compared with other similar compounds such as:
Ethyl 3-ethoxy-cis-crotonate: Similar in structure but differs in the configuration of the double bond.
Ethyl 3-amino-2-butenoate: Contains an amino group instead of an ethoxy group.
Ethyl 2-butenoate: Lacks the ethoxy group present in this compound.
These comparisons highlight the unique reactivity and applications of this compound due to its specific functional groups and structural features.
Properties
Molecular Formula |
C8H14O3 |
|---|---|
Molecular Weight |
158.19 g/mol |
IUPAC Name |
ethyl 3-ethoxybut-2-enoate |
InChI |
InChI=1S/C8H14O3/c1-4-10-7(3)6-8(9)11-5-2/h6H,4-5H2,1-3H3 |
InChI Key |
ZOCYCSPSSNMXBU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=CC(=O)OCC)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













